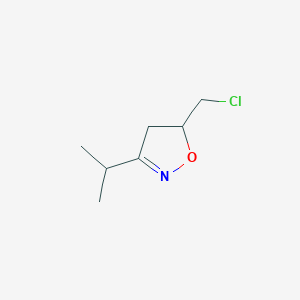

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole

CAS No.: 1311318-05-4

Cat. No.: VC2937793

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311318-05-4 |

|---|---|

| Molecular Formula | C7H12ClNO |

| Molecular Weight | 161.63 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-propan-2-yl-4,5-dihydro-1,2-oxazole |

| Standard InChI | InChI=1S/C7H12ClNO/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | JUEOUVWZYGDSDP-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NOC(C1)CCl |

| Canonical SMILES | CC(C)C1=NOC(C1)CCl |

Introduction

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound belonging to the oxazole class. It features a chloromethyl group and a propan-2-yl group attached to the oxazole ring, which is partially saturated, denoted by the "dihydro" prefix. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. A common method involves reacting 3-(propan-2-yl)-4,5-dihydro-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the chloromethyl group.

| Reagent | Role | Reaction Conditions |

|---|---|---|

| Chloromethyl methyl ether | Chloromethylating agent | Presence of base, e.g., sodium hydride |

| Chloromethyl chloroformate | Chloromethylating agent | Presence of base, e.g., potassium carbonate |

| Sodium hydride | Base | Facilitates chloromethylation |

| Potassium carbonate | Base | Facilitates chloromethylation |

Chemical Reactions and Applications

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions. These reactions are crucial for its applications in chemistry and biology.

Types of Reactions

-

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

-

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

-

Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.

Applications

-

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

-

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

-

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Comparison with Similar Compounds

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole is distinct from other oxazole derivatives due to its specific combination of functional groups and the dihydro modification of the oxazole ring. Similar compounds include:

-

5-(Bromomethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

-

5-(Chloromethyl)-3-(methyl)-4,5-dihydro-1,2-oxazole: Similar structure but with a methyl group instead of a propan-2-yl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume